

Technical Support Center: J1075 Synthesis

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Compound of Interest				
Compound Name:	J1075			
Cat. No.:	B1672709	Get Quote		

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of **J1075**, a novel kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the general synthetic scheme for **J1075**?

The synthesis of **J1075** is a two-step process. The first step involves a Suzuki coupling reaction between 4-bromo-1H-pyrazole and (4-(methoxy)phenyl)boronic acid to form the intermediate, 4-(4-methoxyphenyl)-1H-pyrazole. The second step is an N-alkylation of this intermediate with 1-bromo-2-fluoroethane to yield the final product, **J1075**.

2. My Suzuki coupling reaction to form the intermediate has a low yield. What are the common causes?

Low yields in the Suzuki coupling step can be attributed to several factors:

- Poor quality of reagents: Ensure that the boronic acid is not degraded and the palladium catalyst is active.
- Inefficient catalyst system: The choice of palladium source and ligand is crucial. A common issue is catalyst deactivation.
- Incorrect reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield.



- Presence of oxygen: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and side reactions.
- 3. I am observing significant amounts of homocoupling of the boronic acid in my Suzuki reaction. How can I minimize this side product?

Homocoupling of the boronic acid is a common side reaction. To minimize it:

- Control the reaction temperature: Lowering the temperature can sometimes reduce the rate of homocoupling.
- Use a different base: The choice of base can influence the extent of homocoupling.
- Degas the reaction mixture thoroughly: Removing oxygen is critical to prevent oxidative homocoupling.
- 4. The N-alkylation step is not proceeding to completion. What should I check?

Incomplete N-alkylation can be due to:

- Insufficient base: The base is required to deprotonate the pyrazole nitrogen, making it nucleophilic. Ensure an adequate amount of a suitable base is used.
- Low reaction temperature: This reaction may require heating to proceed at a reasonable rate.
- Poor quality of the alkylating agent: Verify the purity of the 1-bromo-2-fluoroethane.
- 5. How can I purify the final **J1075** product?

Purification of **J1075** is typically achieved through column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the final compound and any impurities present.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Outcomes for **J1075** Synthesis



Step	Reaction Type	Key Reagents	Typical Yield (%)	Typical Purity (%) (by HPLC)
1	Suzuki Coupling	4-bromo-1H- pyrazole, (4- (methoxy)phenyl) boronic acid, Pd(PPh ₃) ₄ , K ₂ CO ₃	75-85	>95
2	N-Alkylation	4-(4- methoxyphenyl)- 1H-pyrazole, 1- bromo-2- fluoroethane, NaH	60-70	>98

Experimental Protocols

Step 1: Synthesis of 4-(4-methoxyphenyl)-1H-pyrazole (Intermediate)

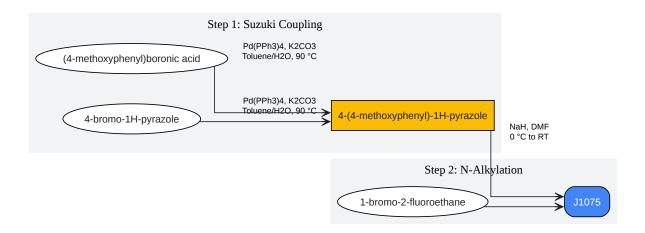
- To a degassed solution of 4-bromo-1H-pyrazole (1.0 eq) and (4-(methoxy)phenyl)boronic acid (1.1 eq) in a 2:1 mixture of toluene and water, add K₂CO₃ (2.0 eq).
- Bubble argon through the mixture for 15 minutes.
- Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
- Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.
- After completion, cool the reaction to room temperature and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).



Step 2: Synthesis of J1075

- To a solution of 4-(4-methoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF at 0 °C, add
 NaH (1.2 eq) portion-wise.
- Stir the mixture at 0 °C for 30 minutes.
- Add 1-bromo-2-fluoroethane (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford J1075.

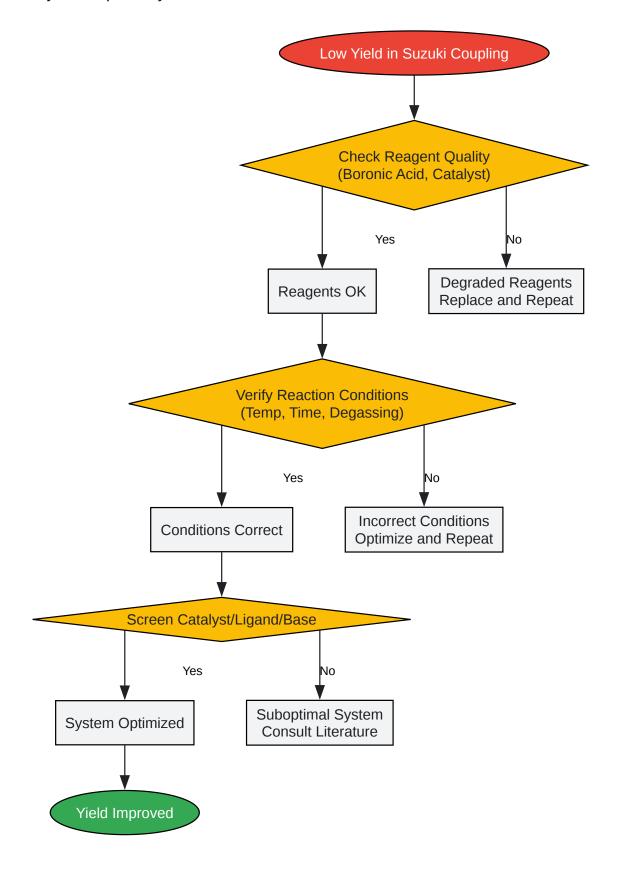
Visualizations





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Caption: Synthetic pathway for **J1075**.





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Caption: Troubleshooting workflow for low yield in Suzuki coupling.

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